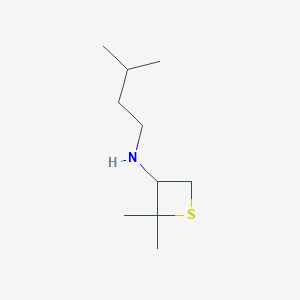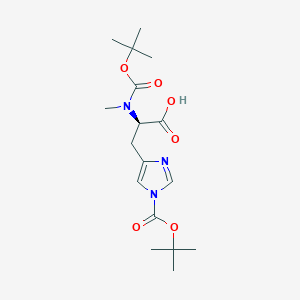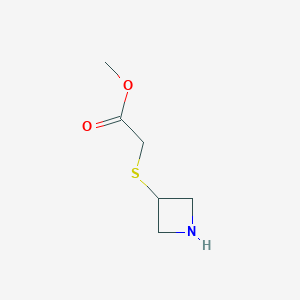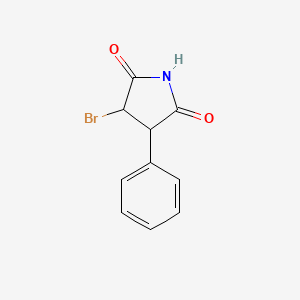
3-Bromo-4-phenylpyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-phenylpyrrolidine-2,5-dione is a heterocyclic compound featuring a five-membered pyrrolidine ring. This compound is notable for its potential applications in medicinal chemistry due to its unique structural properties. The presence of both bromine and phenyl groups attached to the pyrrolidine ring enhances its chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-phenylpyrrolidine-2,5-dione typically involves the bromination of 4-phenylpyrrolidine-2,5-dione. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-4-phenylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to the formation of 4-phenylpyrrolidine-2,5-dione.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of 3-azido-4-phenylpyrrolidine-2,5-dione or 3-thiocyanato-4-phenylpyrrolidine-2,5-dione.
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of 4-phenylpyrrolidine-2,5-dione.
Wissenschaftliche Forschungsanwendungen
3-Bromo-4-phenylpyrrolidine-2,5-dione has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase isoenzymes.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-Bromo-4-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. For instance, when acting as an enzyme inhibitor, the compound binds to the active site of the enzyme, thereby blocking its activity. This interaction often involves hydrogen bonding and hydrophobic interactions with amino acid residues in the enzyme’s active site .
Vergleich Mit ähnlichen Verbindungen
- 3-Chloro-4-phenylpyrrolidine-2,5-dione
- 3-Iodo-4-phenylpyrrolidine-2,5-dione
- 4-Phenylpyrrolidine-2,5-dione
Comparison: 3-Bromo-4-phenylpyrrolidine-2,5-dione is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with biological targets, often resulting in different pharmacological profiles .
Eigenschaften
Molekularformel |
C10H8BrNO2 |
|---|---|
Molekulargewicht |
254.08 g/mol |
IUPAC-Name |
3-bromo-4-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H8BrNO2/c11-8-7(9(13)12-10(8)14)6-4-2-1-3-5-6/h1-5,7-8H,(H,12,13,14) |
InChI-Schlüssel |
QOLORTABSNRPHO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C(C(=O)NC2=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


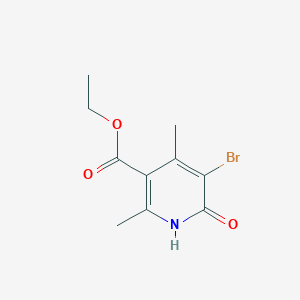
![3-Methyl-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)butanoicacid](/img/structure/B13013624.png)
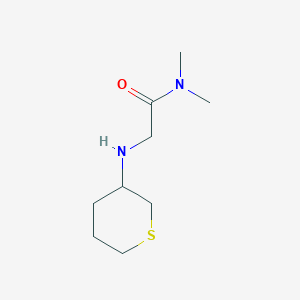
![{2-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine](/img/structure/B13013631.png)
![1-Acetyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridin-6(5H)-one](/img/structure/B13013634.png)
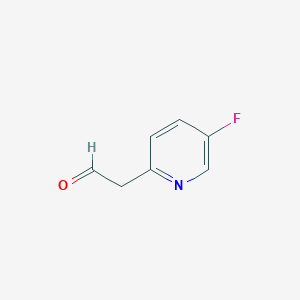

![1-(Benzo[d]isothiazol-5-yl)ethanone](/img/structure/B13013653.png)


